

# An In-depth Technical Guide on the Chemical Structure and Properties of ONPG

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## Compound of Interest

Compound Name: ONPG

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## Introduction

Ortho-nitrophenyl- $\beta$ -D-galactopyranoside (**ONPG**) is a synthetic, chromogenic substrate extensively utilized in molecular biology and microbiology for the detection and quantification of  $\beta$ -galactosidase activity.<sup>[1][2]</sup> Structurally similar to lactose, **ONPG** is cleaved by  $\beta$ -galactosidase, yielding a colored product that allows for straightforward colorimetric or spectrophotometric analysis.<sup>[1][3]</sup> This guide provides a comprehensive overview of the chemical structure, properties, and key applications of **ONPG** for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**ONPG** is a glycoside composed of a galactose sugar moiety linked to an ortho-nitrophenol (o-nitrophenol) group via a  $\beta$ -glycosidic bond. The presence of the nitro group on the phenyl ring is crucial for its function as a chromogenic substrate.

## Key Chemical and Physical Properties of **ONPG**

Property	Value	References
Chemical Formula	C <sub>12</sub> H <sub>15</sub> NO <sub>8</sub>	[4][5]
Molecular Weight	301.25 - 301.3 g/mol	[4][6]
Appearance	White to off-white crystalline powder	[4]
Melting Point	186-195°C (with decomposition)	[4][7][8]
Solubility	Soluble in water, DMSO, and DMF	[6][9]
Optical Rotation [ $\alpha$ ] <sub>D<sup>20</sup></sub>	-68.0 $\pm$ 3° (c=1, H <sub>2</sub> O)	[4]
Purity (HPLC)	$\geq$ 98%	[2]

## Principle of the $\beta$ -Galactosidase Assay

The utility of **ONPG** lies in its role as a substrate for  $\beta$ -galactosidase, an enzyme that catalyzes the hydrolysis of  $\beta$ -galactosides into monosaccharides.[10] In many bacteria,  $\beta$ -galactosidase is essential for the metabolism of lactose, breaking it down into glucose and galactose.[11] The **ONPG** assay leverages this enzymatic activity for detection.[12]

The reaction proceeds in two main steps:

- **Enzymatic Cleavage:**  $\beta$ -galactosidase hydrolyzes the  $\beta$ -glycosidic bond in the colorless **ONPG** molecule. This reaction releases galactose and o-nitrophenol.[1][10]
- **Color Development:** The released o-nitrophenol is colorless in acidic or neutral conditions. However, under alkaline conditions (typically achieved by adding a stop solution like 1 M sodium carbonate), it is deprotonated to form the o-nitrophenolate ion, which has an intense yellow color.[7][12]

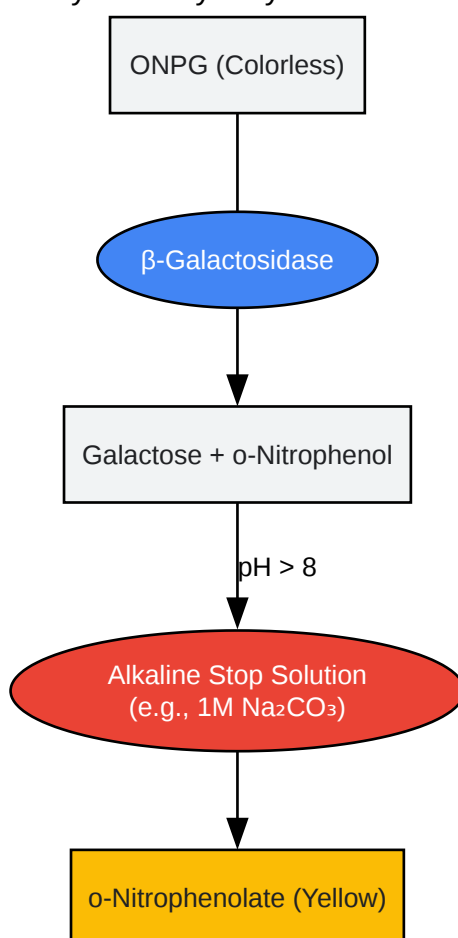
The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced and, therefore, to the activity of the  $\beta$ -galactosidase enzyme.[1] This color change can be

quantified by measuring the absorbance at a wavelength of 405-420 nm using a spectrophotometer or a microplate reader.[1][12][13]

## Signaling Pathway and Experimental Workflow

The enzymatic reaction of **ONPG** hydrolysis can be visualized as a simple pathway. Similarly, a typical experimental workflow for a  $\beta$ -galactosidase assay using **ONPG** follows a standardized procedure.

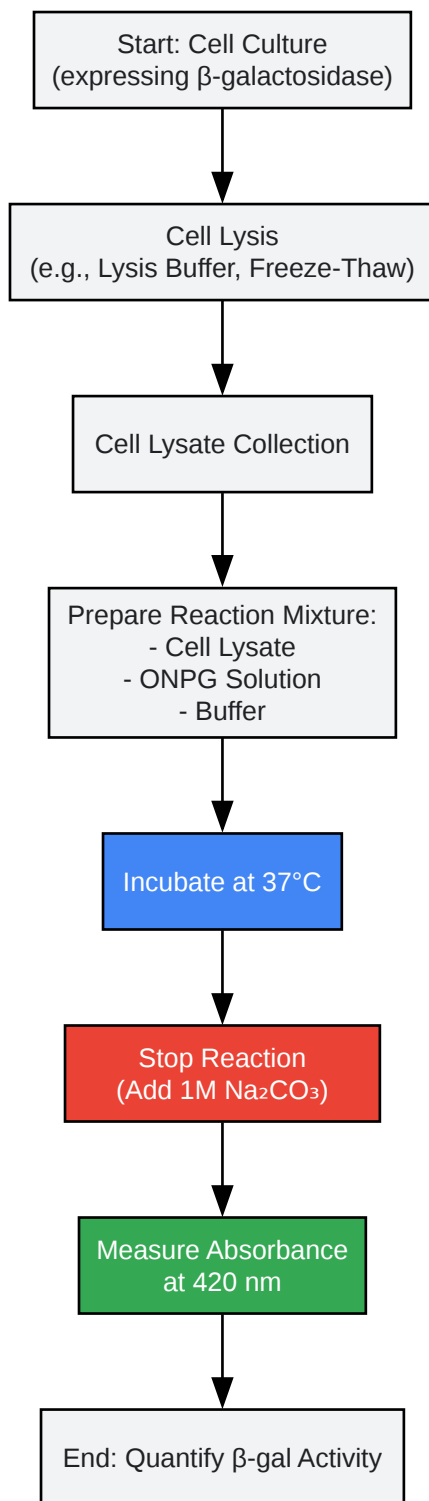
### Enzymatic Hydrolysis of ONPG



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Caption: Enzymatic conversion of **ONPG** by  $\beta$ -galactosidase.

## Experimental Workflow for ONPG Assay

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Caption: A typical workflow for a cell-based **ONPG** assay.

## Experimental Protocols

While specific parameters may vary depending on the application, a general protocol for a  $\beta$ -galactosidase assay in cell lysates is provided below.

### Materials:

- Lysis Buffer: Specific composition depends on the cell type.
- **ONPG** Solution: Typically 4 mg/mL in a suitable buffer (e.g., sodium phosphate buffer).[\[7\]](#)[\[14\]](#)
- Reaction Buffer: For example, 100 mM sodium phosphate buffer, pH 7.3.[\[7\]](#)
- Stop Solution: 1 M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ).[\[12\]](#)[\[15\]](#)
- Cell lysate containing  $\beta$ -galactosidase or purified enzyme.
- Microcentrifuge tubes or a 96-well plate.
- Incubator or water bath at 37°C.[\[16\]](#)
- Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.[\[16\]](#)

### Procedure for a Microplate-Based Assay:

- Cell Lysis: After harvesting, lyse the cells using an appropriate lysis buffer and method (e.g., freeze-thaw cycles).[\[16\]](#) Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Reaction Setup: In a 96-well plate, add a specific volume of cell lysate to each well.[\[13\]](#)[\[16\]](#) Include appropriate controls, such as a blank (lysis buffer only) and a negative control (lysate from untransfected or non-induced cells).[\[12\]](#)[\[13\]](#)
- Initiate Reaction: Add the **ONPG** solution to each well to start the enzymatic reaction.[\[13\]](#)[\[16\]](#)
- Incubation: Incubate the plate at 37°C.[\[16\]](#) The incubation time can range from a few minutes to several hours, depending on the enzyme concentration, and should be monitored for the development of a yellow color.[\[13\]](#)[\[17\]](#)

- Stop Reaction: Terminate the reaction by adding a volume of 1 M Na<sub>2</sub>CO<sub>3</sub> to each well.[12]  
[16] This will halt the enzyme activity and maximize the color of the o-nitrophenolate.
- Measurement: Read the absorbance of each well at 420 nm using a microplate reader.[16]
- Quantification: The activity of β-galactosidase can be calculated based on the absorbance values, the incubation time, and the amount of protein in the lysate.[16]

## Conclusion

**ONPG** is an invaluable tool for researchers due to its reliability and ease of use in quantifying β-galactosidase activity. Its well-defined chemical structure and predictable chromogenic properties make it a staple in various applications, including reporter gene assays, enzyme kinetics studies, and microbiological identification tests.[3][17] The straightforward protocols and clear, quantifiable results ensure its continued importance in the scientific community.

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